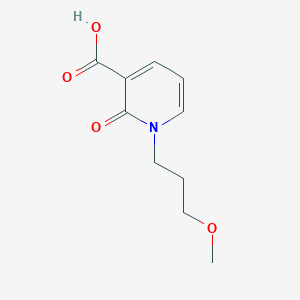
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug development, and analytical chemistry. This compound is also known as 3-(3-methoxypropyl)-2-oxo-1-pyridinecarboxylic acid or MPOPC.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid is not fully understood. However, it has been reported that this compound exerts its anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to play a crucial role in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of various inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid is its potent anti-inflammatory and antioxidant activities, which make it a potential lead compound for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to use in in vitro and in vivo experiments. Therefore, it is essential to optimize the formulation of this compound to improve its solubility and bioavailability.
Direcciones Futuras
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid has various future directions in the field of scientific research. One of the potential future directions is to investigate the molecular mechanism of action of this compound in more detail to identify its target proteins and pathways. Another future direction is to optimize the formulation of this compound to improve its solubility and bioavailability. Furthermore, it is essential to conduct more in vivo studies to evaluate the efficacy and safety of this compound in animal models of various inflammatory diseases. Finally, it is crucial to investigate the potential drug-drug interactions and toxicity of this compound to ensure its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its potent anti-inflammatory and antioxidant activities make it a potential lead compound for the development of new drugs for the treatment of various inflammatory diseases. However, more studies are needed to investigate its molecular mechanism of action, optimize its formulation, and evaluate its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid involves a multi-step process. The first step involves the reaction of 3-pyridinecarboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate. The intermediate is then hydrolyzed using a strong acid such as hydrochloric acid to form the desired product. The yield of the final product can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
1-(3-Methoxypropyl)-2-oxo-pyridine-3-carboxylic acid has various scientific research applications due to its unique chemical structure and properties. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent anti-inflammatory and antioxidant activities, which make it a potential lead compound for the development of new drugs for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and multiple sclerosis.
Propiedades
IUPAC Name |
1-(3-methoxypropyl)-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-3-6-11-5-2-4-8(9(11)12)10(13)14/h2,4-5H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWFNXSZHVQYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC=C(C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2896393.png)
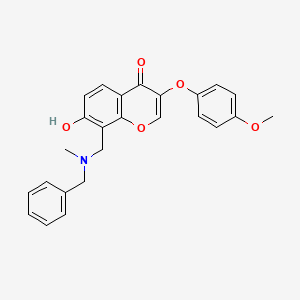
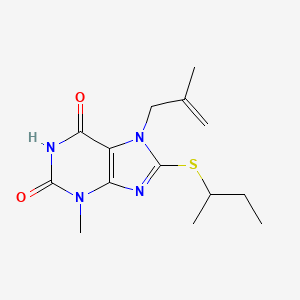
![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)
![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)


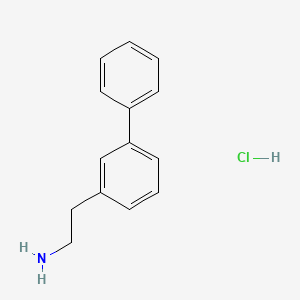
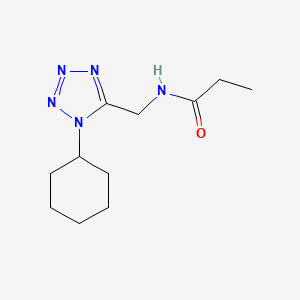
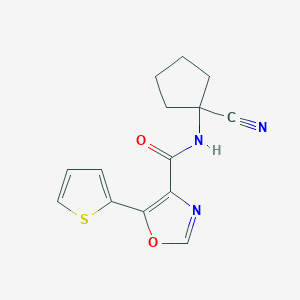
![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)
![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)